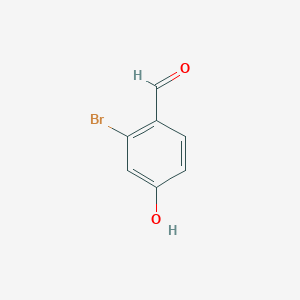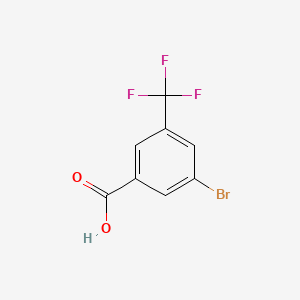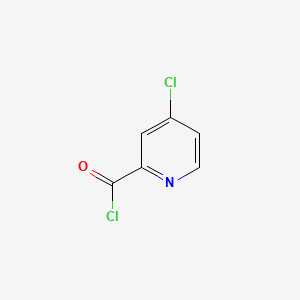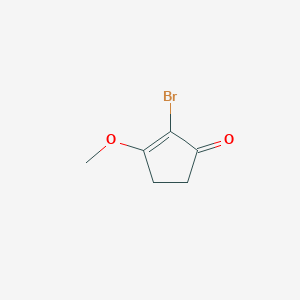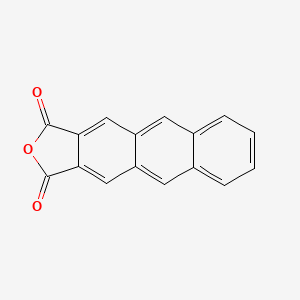
5-Bromo-3(2H)-benzofuranone
概要
説明
5-Bromo-3(2H)-benzofuranone is a heterocyclic compound that belongs to the class of benzofuranones. It is a popular compound in the field of organic chemistry due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been extensively studied for its potential biological activities.
科学的研究の応用
Synthesis and Pesticide Intermediates
5-Bromo-3(2H)-benzofuranone serves as an intermediate in the synthesis of various compounds. For instance, its derivatives like 2-Bromo-6-chloro-3(2H)-benzofuranone are used in the production of pesticides. These compounds often possess a condensed heterocyclic structure, indicating their potential in creating complex organic molecules (P. Xiaojun, 2005).
Flavonoid Synthesis
In the field of organic chemistry, this compound derivatives are utilized in reactions like the Darzens reaction to produce flavonoid-derived epoxides. An example is the use of 2-bromo-4,6-dimethoxy-3(2H)-benzofuranone, which under specific conditions, results in the formation of flavonols and benzofuranyl-substituted flavonols (P. A. Ottersbach et al., 2008).
Antimicrobial Applications
Research into benzofuran derivatives like this compound has shown their potential in antimicrobial applications. For example, benzofuran aryl ureas and carbamates have been synthesized and screened for antimicrobial activities, indicating their relevance in medicinal chemistry (H. M. N. Kumari et al., 2019).
Photophysical Properties
The photophysical properties of benzofuranone derivatives are another area of interest. For instance, studies on the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis have been conducted to explore these properties. This research is significant in understanding the behavior of these compounds under various light conditions, which can be applied in material science and photophysics (G. Galvani et al., 2017).
Synthesis of Benzofuran Analogues
The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde has also been studied. These analogues have shown potential for various biological activities, further broadening the scope of this compound in scientific research (G. Parameshwarappa et al., 2008).
作用機序
Target of Action
It’s known that the compound has been used in the synthesis of various derivatives, which have been screened for their antimicrobial activities .
Mode of Action
The compound is used as a starting material in the synthesis of various derivatives, which may interact with their targets in different ways depending on their structure and functional groups .
Biochemical Pathways
The compound’s derivatives have been screened for their antimicrobial activities, suggesting they may interact with biochemical pathways related to microbial growth and survival .
Result of Action
Its derivatives have been screened for their antimicrobial activities, suggesting they may have effects at the molecular and cellular level that inhibit microbial growth .
生化学分析
Biochemical Properties
5-Bromo-3(2H)-benzofuranone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Wnt/β-catenin signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, it has been found to inhibit certain kinases, which play a role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been shown to affect the cytochrome P450 enzyme system, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell and organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to bind to certain plasma proteins, which facilitate its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that the compound can localize to the mitochondria, where it influences mitochondrial function and energy production . This localization is essential for its role in cellular metabolism and signaling.
特性
IUPAC Name |
5-bromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCDQLDYILHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441058 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54450-20-3 | |
| Record name | 5-Bromo-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper on 5-Bromobenzofuran-3(2H)-one and its derivatives?
A1: The research primarily focuses on the synthesis and evaluation of the in vitro anticancer activity of 5-Bromobenzofuran-3(2H)-one and its derivatives. The researchers synthesized a series of novel derivatives of 5-Bromobenzofuran-3(2H)-one and tested their efficacy against various cancer cell lines. []
Q2: Does the research paper discuss the mechanism of action of 5-Bromobenzofuran-3(2H)-one and its derivatives as anticancer agents?
A2: No, the research paper primarily focuses on the synthesis and in vitro anticancer activity screening. It does not delve into the specific mechanisms of action by which these compounds exert their anticancer effects. Further research is needed to elucidate these mechanisms. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

